![molecular formula C14H19N3 B7555171 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline, also known as TMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMI is a versatile compound that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is not fully understood, but it is believed to involve the formation of metal complexes with this compound as a ligand. These metal complexes can then interact with various biological molecules, leading to changes in their structure and function. This compound has been shown to interact with DNA, RNA, and proteins, and its binding affinity can be modulated by changing the metal ion present in the complex.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. This compound has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been explored for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its ability to bind to metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is its versatility. It can be synthesized using different methods and can be used for a wide range of applications. This compound is also relatively easy to handle and has good stability under normal laboratory conditions. However, this compound can be toxic and should be handled with care. Additionally, the synthesis of this compound can be challenging, and the purity of the final product can be affected by various factors.
Orientations Futures
There are several future directions for the research on 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the exploration of this compound's potential applications in the fields of catalysis, organic electronics, and biomedical imaging. Additionally, the mechanism of action of this compound needs to be further elucidated, and its potential toxicity needs to be thoroughly investigated.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. This compound is a promising compound that warrants further research to fully explore its potential.
Méthodes De Synthèse
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline can be synthesized using different methods, including the reaction of 2,4,6-trimethyl aniline and 1-methylimidazole in the presence of a catalyst or the reaction of 2,4,6-trimethyl aniline and 1-methylimidazole in the presence of a base. The latter method is more efficient and yields higher purity products. The synthesis of this compound is an important step towards its applications in scientific research.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been widely used in scientific research due to its unique properties. It has been used as a ligand for the synthesis of metal complexes and as a fluorescent probe for the detection of metal ions. This compound has also been used as a precursor for the synthesis of various organic compounds, including polymers and dendrimers. Additionally, this compound has been explored for its potential applications in the fields of catalysis, organic electronics, and biomedical imaging.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-7-11(2)14(12(3)8-10)16-9-13-15-5-6-17(13)4/h5-8,16H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFNMGFFVGZYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=NC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

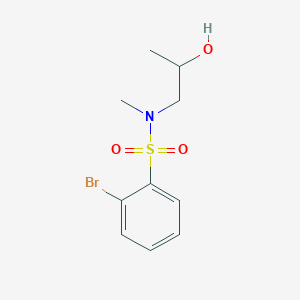

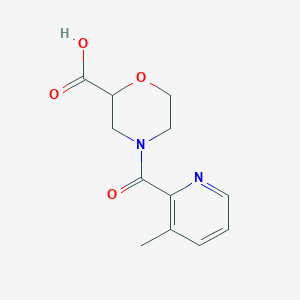
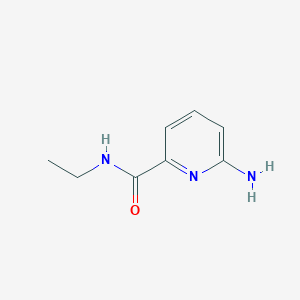
![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)

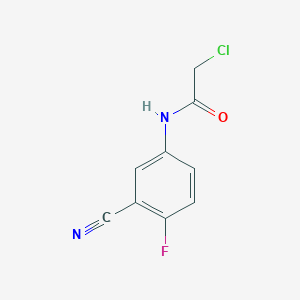
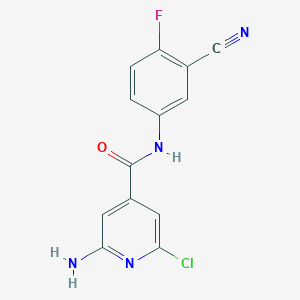

![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)

![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)